molecular formula C11H11N3 B13172921 N-Methyl-4-(pyrimidin-5-yl)aniline

N-Methyl-4-(pyrimidin-5-yl)aniline

Cat. No.: B13172921
M. Wt: 185.22 g/mol
InChI Key: RZFOTGVVZMHCHQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(pyrimidin-5-yl)aniline typically involves the reaction of 4-(pyrimidin-5-yl)aniline with methylating agents. One common method is the methylation of 4-(pyrimidin-5-yl)aniline using methyl iodide in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(pyrimidin-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound reduced derivatives.

    Substitution: this compound derivatives with nitro, sulfonyl, or halogen groups.

Scientific Research Applications

N-Methyl-4-(pyrimidin-5-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-4-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrimidin-5-yl)aniline: The parent compound without the methyl group.

    N-Methyl-4-(pyridin-5-yl)aniline: A similar compound with a pyridine ring instead of a pyrimidine ring.

    N-Methyl-4-(pyrimidin-2-yl)aniline: A positional isomer with the pyrimidine ring attached at a different position.

Uniqueness

N-Methyl-4-(pyrimidin-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets. Additionally, the pyrimidine ring provides a versatile scaffold for further chemical modifications, allowing for the development of a wide range of derivatives with diverse applications.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

N-methyl-4-pyrimidin-5-ylaniline

InChI

InChI=1S/C11H11N3/c1-12-11-4-2-9(3-5-11)10-6-13-8-14-7-10/h2-8,12H,1H3

InChI Key

RZFOTGVVZMHCHQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2=CN=CN=C2

Origin of Product

United States

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